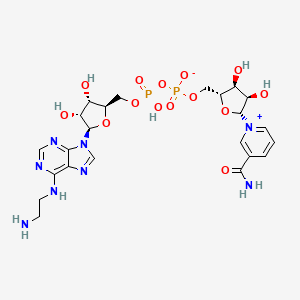

N6-(2-Aminoethyl)-NAD

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H32N8O14P2 |

|---|---|

Molecular Weight |

706.5 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C23H32N8O14P2/c24-3-4-26-20-14-21(28-9-27-20)31(10-29-14)23-18(35)16(33)13(44-23)8-42-47(39,40)45-46(37,38)41-7-12-15(32)17(34)22(43-12)30-5-1-2-11(6-30)19(25)36/h1-2,5-6,9-10,12-13,15-18,22-23,32-35H,3-4,7-8,24H2,(H4-,25,26,27,28,36,37,38,39,40)/t12-,13-,15-,16-,17-,18-,22-,23-/m1/s1 |

InChI Key |

QDIRJGBLIZPDDJ-BSLNIGMPSA-N |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NCCN)O)O)O)O)C(=O)N |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCCN)O)O)O)O)C(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Derivatization of N6 2 Aminoethyl Nad

Chemical Synthesis Methodologies for N6-(2-Aminoethyl)-NAD

The creation of this compound is accomplished through specific chemical pathways, including both conventional methods and specialized rearrangements.

Conventional synthesis of N6-substituted adenosine derivatives often involves the regioselective alkylation of appropriately protected adenosine precursors. One common strategy is the alkylation of N6-acetyl-2′,3′,5′-tri-O-acetyladenosine using alkyl halides in the presence of a base or with alcohols under Mitsunobu conditions, followed by deprotection to yield the desired N6-substituted adenosine. While this provides a general framework, the direct synthesis involving the entire NAD molecule requires more tailored approaches to handle the molecule's complexity and instability.

Another approach involves the direct reaction of NAD+ with an excess of ethylenimine (aziridine) in a sealed tube at a controlled pH. This reaction typically proceeds over several days at room temperature. The initial product of this reaction is the N1-substituted isomer, N1-(2-Aminoethyl)-NAD, which can then be converted to the desired N6-isomer.

The Dimroth rearrangement is a key reaction for synthesizing N6-substituted purine derivatives from their N1-isomers. wikipedia.orgnih.gov This rearrangement involves the isomerization of heterocyclic compounds where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.org The process is particularly effective for converting N1-alkylated adenines into the thermodynamically more stable N6-alkylated isomers. nih.govnih.gov

The mechanism for the rearrangement of a 1-alkyl-2-iminopyrimidine, a core structure within the adenine (B156593) ring, typically involves the addition of water, followed by ring-opening to form an aminoaldehyde intermediate, and subsequent ring closure. wikipedia.org The reaction is often catalyzed by a base and its rate can be influenced by pH and temperature. nih.gov For the synthesis of this compound, the precursor N1-(2-Aminoethyl)-NAD is subjected to mild aqueous alkaline conditions (e.g., pH 10-11) at room temperature. The reaction progress is monitored chromatographically and spectrophotometrically until the conversion to the N6-isomer is complete. This method is advantageous as it proceeds under conditions that preserve the integrity of the NAD molecule.

| Precursor | pH | Temperature (°C) | Duration | Outcome | Reference |

|---|---|---|---|---|---|

| N1-(2-Aminoethyl)-NAD | 10.0 - 11.0 | ~25 (Room Temp) | 24 - 48 hours | Complete conversion to this compound | General Procedure |

| 1-(2-carboxyethyl)adenine (in single-stranded DNA) | 11.7 | 37 | 18 hours | Complete conversion to N6-(2-carboxyethyl)adenine | nih.gov |

| 1-(2-carboxyethyl)adenine (in single-stranded DNA) | 7.5 | 37 | 18 hours | No conversion observed | nih.gov |

Conjugation of this compound to Polymeric Matrices for Enhanced Utility

The primary amino group of this compound serves as a versatile handle for covalent attachment to various water-soluble polymers. This conjugation can improve the stability, solubility, and utility of the NAD coenzyme, particularly in applications like enzyme reactors and diagnostics.

Poly(ethylene glycol) (PEG) is a biocompatible and non-toxic polymer widely used to modify biological molecules. mdpi.comnih.gov PEGylation can enhance the stability and reduce the immunogenicity of the conjugated molecule. mdpi.comresearchgate.net For conjugation with this compound, activated PEG derivatives are employed. A common method involves using an N-hydroxysuccinimide (NHS)-ester activated PEG (PEG-NHS). The primary amine of the aminoethyl group on NAD attacks the NHS ester, forming a stable amide bond and releasing NHS. The reaction is typically carried out in a buffered aqueous solution at a slightly alkaline pH (7.5-8.5) to ensure the amine group is deprotonated and nucleophilic.

| Parameter | Condition | Rationale |

|---|---|---|

| Activating Group | N-hydroxysuccinimide (NHS) ester | Reacts efficiently with primary amines to form stable amide bonds. |

| pH | 7.5 - 8.5 | Facilitates deprotonation of the primary amine for nucleophilic attack. |

| Temperature | 4 - 25 °C | Maintains the stability of the NAD molecule during conjugation. |

| Purification | Dialysis or size-exclusion chromatography | Removes unreacted PEG and NAD. |

Dextran (B179266) is a hydrophilic polysaccharide that serves as an excellent water-soluble carrier for biomolecules. biosyn.com To conjugate this compound to dextran, the polymer must first be activated. A standard method is the periodate oxidation of dextran, where sodium periodate (NaIO4) cleaves the vicinal diols of the glucose units to form reactive aldehyde groups. nih.govnih.gov These aldehyde groups can then react with the primary amine of this compound via reductive amination. The initial reaction forms a Schiff base, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH3CN). The multivalent nature of activated dextran allows for the attachment of numerous NAD molecules along the polymer chain. biosyn.comcanada.ca

Polyvinylpyrrolidone (PVP) is another biocompatible polymer used for drug conjugation. nih.gov A potential strategy for conjugating this compound to PVP involves modifying the polymer to introduce reactive groups. One approach is the partial hydrolysis of the pyrrolidone rings to create carboxylic acid functionalities along the PVP backbone. These carboxyl groups can then be activated, for example with a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS, to form an active ester. This activated PVP can then react with the primary amine of this compound to form a stable amide bond. nih.gov

Coupling to Other Water-Soluble Copolymers (e.g., Maleic Acid Anhydride Copolymers)

The primary amino group introduced at the N6 position of the adenine ring in this compound serves as a versatile chemical handle for conjugation to various molecules and materials, including water-soluble copolymers. Maleic anhydride copolymers are particularly attractive for such applications due to the reactivity of the anhydride ring towards nucleophiles like primary amines. This reaction proceeds readily under mild conditions to form a stable amide linkage, effectively tethering the NAD analog to the polymer backbone.

The reaction between a primary amine and a maleic anhydride copolymer involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of an amic acid, which contains both an amide and a carboxylic acid group. Subsequent heating or chemical dehydration can lead to the formation of a more stable imide ring, though the initial amic acid linkage is often sufficient for immobilization purposes. zbaqchem.com

The general scheme for the coupling of this compound to a maleic anhydride copolymer is depicted below:

Reaction Scheme:

This covalent attachment to a water-soluble copolymer can impart several advantageous properties to the NAD analog, such as increased molecular weight, altered solubility, and the potential for creating multivalent systems with multiple NAD molecules attached to a single polymer chain. The choice of the comonomer in the maleic anhydride copolymer (e.g., styrene, alkyl vinyl ether) can be tailored to fine-tune the physicochemical properties of the final conjugate. google.com

The reaction conditions for the coupling of primary amines to maleic anhydride copolymers are typically mild, often proceeding at room temperature in a suitable organic solvent. The progress of the reaction can be monitored by spectroscopic techniques such as FTIR, where the disappearance of the characteristic anhydride peaks and the appearance of amide and carboxylate bands can be observed.

Functionalization of this compound for Specialized Applications

The presence of a primary amino group on this compound opens up a wide range of possibilities for its functionalization to create specialized molecular tools for various biochemical and biotechnological applications.

Preparation of Biotinylated this compound Analogs

Biotinylation, the covalent attachment of a biotin molecule, is a widely used technique in molecular biology for the detection and purification of biomolecules due to the high-affinity interaction between biotin and avidin or streptavidin. The primary amino group of this compound is an ideal target for biotinylation.

The most common method for biotinylating primary amines is through the use of N-hydroxysuccinimide (NHS) esters of biotin. These reagents react efficiently with primary amines under mild alkaline conditions (pH 7-9) to form a stable amide bond. A variety of biotin-NHS esters are commercially available with different spacer arms to minimize potential steric hindrance between the biotin moiety and the NAD analog. nih.gov

The general reaction for the biotinylation of this compound is as follows:

Reaction Scheme:

The synthesis of biotinylated N6-substituted NAD analogs has been reported in the literature, demonstrating the feasibility of this approach. nih.gov For instance, N6-(N-(N-biotinyl)-6-aminohexylcarbamoylmethyl)-NAD has been synthesized and used for the labeling and purification of ADP-ribosylated proteins. nih.gov While this example has a longer linker, the fundamental chemistry of coupling biotin to an N6-aminoalkyl-substituted NAD is the same.

Table 1: Common Biotinylating Reagents for Primary Amines

| Reagent | Spacer Arm Length (Å) | Features |

| NHS-Biotin | 13.5 | Standard biotinylating reagent. |

| Sulfo-NHS-Biotin | 13.5 | Water-soluble version for reactions in aqueous buffers. |

| NHS-LC-Biotin | 22.4 | Long-chain spacer to reduce steric hindrance. |

| NHS-PEG4-Biotin | 29.0 | Polyethylene (B3416737) glycol spacer for increased solubility and flexibility. |

Covalent Linkage to Pyrroloquinoline Quinone (PQQ) Monolayers for Immobilization

The immobilization of cofactors like NAD+ and its analogs onto electrode surfaces is a critical step in the development of biosensors and biofuel cells. Pyrroloquinoline quinone (PQQ) is a redox cofactor that can be used to modify electrode surfaces to facilitate electron transfer. The covalent linkage of this compound to a PQQ-modified surface can be achieved through various bioconjugation techniques.

A plausible strategy for immobilizing this compound onto a PQQ-modified surface involves the use of cross-linking agents that can react with both the primary amino group of the NAD analog and a suitable functional group on the PQQ-modified surface. For example, if the PQQ monolayer presents carboxylic acid groups, carbodiimide chemistry (e.g., using EDC and NHS) can be employed to activate the carboxyl groups for reaction with the primary amine of this compound, forming a stable amide bond.

Alternatively, surfaces can be functionalized with amine-reactive groups, such as NHS esters, which can then directly react with the amino group of this compound. The modification of electrode surfaces, such as carbon nanotubes, with PQQ-dependent enzymes has been demonstrated to enhance electron transfer, suggesting the feasibility of creating functional bio-anodes with co-immobilized NAD analogs. nih.govresearchgate.net

Development of Other Bioorthogonally Functionalized NAD+ Analogs

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. mdpi.com The development of bioorthogonally functionalized NAD+ analogs allows for the specific labeling and visualization of NAD+-dependent processes in their native cellular environment. The N6 position of the adenine ring is a common site for the introduction of bioorthogonal functional groups.

By modifying this compound with "click chemistry" handles, such as azides or alkynes, researchers can create versatile probes for studying NAD+-consuming enzymes like poly(ADP-ribose) polymerases (PARPs) and sirtuins. jci.orgresearchgate.net These functionalized NAD+ analogs can be incorporated into biomolecules by these enzymes, and the bioorthogonal handle can then be selectively reacted with a complementary probe (e.g., a fluorescent dye or a biotin tag) for detection and analysis.

Examples of bioorthogonal functional groups that can be introduced onto the N6-(2-Aminoethyl) linker include:

Azides: For use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Alkynes: For use in CuAAC or SPAAC.

Tetrazines: For use in inverse-electron-demand Diels-Alder reactions with strained alkenes.

The synthesis of these analogs typically involves the reaction of this compound with an NHS ester of the desired bioorthogonal handle. The resulting bioorthogonally functionalized NAD+ analogs are powerful tools for chemical biology, enabling the study of NAD+ metabolism and signaling with high specificity and temporal resolution. nih.gov

Table 2: Examples of Bioorthogonal Reactions for NAD+ Analog Functionalization

| Reaction | Bioorthogonal Handle 1 | Bioorthogonal Handle 2 | Catalyst/Conditions |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | Terminal Alkyne | Copper(I) |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Strained Alkyne (e.g., DBCO) | None |

| Inverse-Electron-Demand Diels-Alder | Tetrazine | Strained Alkene (e.g., trans-cyclooctene) | None |

Enzymological Characterization and Coenzymatic Activity of N6 2 Aminoethyl Nad and Its Derivatives

Assessment of Coenzymatic Properties

The utility of a NAD⁺ analog is fundamentally determined by its ability to function as a coenzyme for various dehydrogenases. This involves evaluating its binding affinity and the efficiency with which it is reduced or oxidized in the enzymatic reaction.

The kinetic parameters Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) are critical for quantifying the performance of a coenzyme analog. A low Kₘ value indicates high affinity of the enzyme for the coenzyme, while Vₘₐₓ reflects the maximum rate of the reaction. Studies on N6-(2-Aminoethyl)-NAD and its derivatives have shown varied results depending on the specific enzyme and the nature of the modification.

For instance, when this compound is attached to a soluble polymer like poly(ethylene glycol) (PEG), it retains significant activity with several dehydrogenases. researchgate.net Research shows that PEG-N6-(2-aminoethyl)-NAD⁺ exhibits Vₘₐₓ values that are 39%, 57%, and 66% of those observed with native NAD⁺ for glutamate (B1630785) dehydrogenase, formate (B1220265) dehydrogenase, and 3α-hydroxysteroid dehydrogenase, respectively. researchgate.net However, this enhanced activity comes at the cost of reduced affinity, with Kₘ values increasing by 3.5, 5.5, and 17 times those of NAD⁺ for the same enzymes. researchgate.net

Similarly, this compound⁺ coupled to soluble dextran (B179266) was found to be almost completely reducible by various dehydrogenases, with a reaction velocity approximately 40% of that for free NAD⁺. nih.gov In contrast, the N6-functionalized NADP derivative, N6-(2-aminoethyl)NADP, is poorly accepted by 12α-hydroxysteroid dehydrogenase, exhibiting a very high Kₘ of 4.5 mM. ucd.ie

Table 1: Catalytic Activity of this compound and its Derivatives with Various Dehydrogenases

| Enzyme | Coenzyme Derivative | Relative Vₘₐₓ (% of native NAD⁺) | Relative Kₘ (x-fold of native NAD⁺) | Source |

|---|---|---|---|---|

| Glutamate Dehydrogenase | Poly(ethylene glycol)-N6-(2-aminoethyl)-NAD⁺ | 39% | 3.5x | researchgate.net |

| Formate Dehydrogenase | Poly(ethylene glycol)-N6-(2-aminoethyl)-NAD⁺ | 57% | 5.5x | researchgate.net |

| 3α-Hydroxysteroid Dehydrogenase | Poly(ethylene glycol)-N6-(2-aminoethyl)-NAD⁺ | 66% | 17x | researchgate.net |

| Various Dehydrogenases | Dextran-N6-(2-aminoethyl)-NAD⁺ | ~40% | Not Reported | nih.gov |

| 12α-Hydroxysteroid Dehydrogenase | N6-(2-aminoethyl)NADP | Not Reported | Kₘ = 4.5 mM | ucd.ie |

Substrate specificity and affinity determine how effectively an enzyme can recognize and bind a coenzyme analog. uniprot.org For this compound, the modification at the N6-position of the adenine (B156593) ring generally results in a coenzyme that is well-tolerated by many dehydrogenases. nih.gov The position of the modification is crucial; studies on lactate (B86563) dehydrogenase show that modification at the N6-position leads to a 25 to 250-fold increase in the catalytic efficiency (kcat/Kₘ) compared to the corresponding N1-derivative. nih.gov All tested N6 derivatives proved to be effective analogs of NAD⁺ concerning their Kₘ and/or Vₘₐₓ values with this enzyme. nih.gov

However, the interaction is heavily influenced by how the coenzyme derivative is presented to the enzyme. When this compound⁺ is bound to insoluble matrices like Sepharose, its enzymatic reduction is very slow. nih.gov Only 5% of the coenzyme derivative bound directly to BrCN-activated Sepharose is reducible, though this increases to 40% when a spacer arm is used, highlighting the importance of accessibility. nih.gov In contrast, when coupled to a soluble polymer like dextran, the derivative is almost completely reducible. nih.gov This suggests that while the intrinsic affinity of the N6-modified coenzyme is high, steric hindrance from an insoluble support can prevent effective binding to the enzyme's active site. nih.gov

Interactions with Oxidoreductases and ADP-Ribosyltransferases

The performance of this compound and its derivatives has been characterized with several important classes of oxidoreductases.

Yeast Alcohol Dehydrogenase (YADH): N6-substituted NAD⁺ derivatives generally perform well with YADH. Kinetic studies on YADH coimmobilized with an N6-modified NAD⁺ derivative in a nylon tube reactor showed a lower apparent Michaelis constant (Kₘ) compared to systems with only the immobilized enzyme, indicating a highly efficient enzyme-coenzyme system. nih.gov Further research has shown that the binding of polymer derivatives of NAD⁺, modified at the N6-position, to YADH is not weaker or slower than that of native NAD⁺, and in some cases, it is even faster. nih.gov

Horse Liver Alcohol Dehydrogenase (HLADH): HLADH, which is typically NAD⁺-specific, can show significant activity with N6-modified NADP⁺ derivatives. For example, poly(ethylene glycol)-bound NADP (PEG-NADP) modified at the N6-position exhibits a cofactor activity with HLADH that is 40 times greater than that of unmodified NADP⁺ and is 14% of the activity of NAD⁺. rcsb.org This demonstrates that N6-modification can dramatically influence coenzyme specificity. While the Kₘ values for PEG-NADP are generally larger than for NADP⁺, the Vₘₐₓ values remain similar. rcsb.org

Thermoanaerobium brockii Alcohol Dehydrogenase (TBADH): This enzyme from the extreme thermophile Thermoanaerobacter brockii is an NADP-dependent alcohol dehydrogenase. nih.govcapes.gov.br Its structure and the residues responsible for NADP(H) specificity have been determined. capes.gov.br However, specific research data on the kinetic performance of TBADH with this compound or its derivatives were not found in available literature.

This compound has been shown to be a particularly effective coenzyme for porcine heart lactate dehydrogenase (LDH) isoenzyme H4. nih.gov The modification at the N6-position results in coenzyme analogs that demonstrate high activity. nih.gov The kinetic parameters reveal that the coenzyme activity is dependent on both the position and the charge of the group introduced at the adenine moiety. nih.govnih.gov

Compared to its N1-substituted counterpart, this compound shows a dramatically higher catalytic efficiency. nih.gov This high affinity and activity make it a useful tool for applications such as immobilizing LDH onto electrode surfaces for use in biosensors.

Table 2: Kinetic Parameters of N6-Substituted NAD⁺ Derivatives with Porcine Heart Lactate Dehydrogenase (Isoenzyme H4)

| Coenzyme | Kₘ (µM) | Vₘₐₓ (U/mg) | kcat/Kₘ (s⁻¹ M⁻¹) | Source |

|---|---|---|---|---|

| NAD⁺ | 140 | 310 | 2.7 x 10⁶ | nih.gov |

| This compound⁺ | 230 | 230 | 1.2 x 10⁶ | nih.gov |

| N1-(2-Aminoethyl)-NAD⁺ | 1100 | 300 | 3.3 x 10⁴ | nih.gov |

The performance of N6-modified coenzymes with hydroxysteroid dehydrogenases (HSDs) is highly dependent on the specific enzyme and whether the coenzyme is an NAD⁺ or NADP⁺ derivative.

For example, 12α-hydroxysteroid dehydrogenase from Clostridium group P poorly accepts N6-functionalized NADP⁺ derivatives. The derivative N6-(2-aminoethyl)NADP shows a very high Kₘ value of 4.5 mM, indicating low affinity. ucd.ie

In contrast, 3α-hydroxysteroid dehydrogenase shows better performance with a poly(ethylene glycol)-conjugated form of this compound⁺. This derivative retained 66% of the Vₘₐₓ of native NAD⁺, although its affinity was significantly lower, with a Kₘ value 17 times higher than that of the natural coenzyme. researchgate.net These findings suggest that while N6-modification is a viable strategy, its effectiveness must be evaluated on a case-by-case basis for different HSDs. researchgate.netucd.ie

Utility with NAD+/NADP+ Regenerating Enzymes (e.g., Glutamate Dehydrogenase, Formate Dehydrogenase, Glucose Dehydrogenase, Malic Enzyme)

The utility of this compound⁺ and its derivatives as coenzymes for various NAD⁺/NADP⁺ regenerating dehydrogenases has been explored, particularly in the context of creating reusable, immobilized biocatalytic systems. The modification of the native NAD⁺ cofactor at the N6 position of the adenine ring is a common strategy for immobilization, as this position is often solvent-accessible when the cofactor is bound to an enzyme, minimizing the impact on its redox activity. encyclopedia.pubmdpi.com

Research has shown that derivatives of this compound⁺ can serve as cofactors for several dehydrogenases. Specifically, poly(ethylene glycol)-N6-(2-aminoethyl)-NAD⁺ has been shown to be active with glutamate dehydrogenase and formate dehydrogenase . capes.gov.br Studies involving these enzymes demonstrated that the macromolecular NAD⁺ derivative retained coenzymatic activity, with measurable Vmax values. capes.gov.br The covalent attachment of the cofactor to a polymer like poly(ethylene glycol) (PEG) is intended to prevent its loss in systems like membrane reactors, enabling continuous processes with cofactor regeneration. nih.gov

While specific kinetic data for the unmodified this compound⁺ with these enzymes is not extensively detailed in the reviewed literature, the activity of its polymeric form suggests a functional interaction. However, it is a general observation that derivatization at the N6 position can sometimes lead to reduced activity compared to the natural cofactor or analogues modified at other positions. For instance, studies on related N6-substituted NADP⁺ derivatives with enzymes like glucose-6-phosphate dehydrogenase and glutamate dehydrogenase have indicated that they can be less active than N(1)-substituted analogues. encyclopedia.pubmdpi.com

The primary application highlighted for this compound⁺ with dehydrogenases is in the creation of affinity chromatography matrices and immobilized enzyme systems. caymanchem.com For example, it was used in the context of the dye-ligand purification of formate dehydrogenase , implying a specific binding interaction that can be exploited for separation. oup.com There is limited available information regarding the coenzymatic activity of this compound⁺ with malic enzyme .

The table below summarizes the documented utility of this compound⁺ and its PEG-conjugated derivative with the specified regenerating enzymes.

| Enzyme | Compound Form | Application/Observation | Reference(s) |

| Glutamate Dehydrogenase | Poly(ethylene glycol)-N6-(2-aminoethyl)-NAD⁺ | Exhibited coenzymatic activity (Vmax). | capes.gov.br |

| Formate Dehydrogenase | Poly(ethylene glycol)-N6-(2-aminoethyl)-NAD⁺ | Exhibited coenzymatic activity (Vmax). | capes.gov.br |

| Formate Dehydrogenase | This compound⁺ | Used in affinity chromatography for enzyme purification. | oup.com |

| Glucose Dehydrogenase | N/A | No specific data found for this compound⁺. | |

| Malic Enzyme | N/A | No specific data found for this compound⁺. |

Analysis of Enzymatic Cycling Efficiency in Coupled Enzyme Systems

The efficiency of this compound⁺ in enzymatic cycling has been demonstrated in the context of developing integrated biosensors. A key application involves its covalent immobilization onto electrode surfaces to create reusable systems for detecting metabolites.

One such system is a lactate biosensor that utilizes an integrated, enzyme-functionalized field-effect transistor (ENFET). caymanchem.com In this setup, this compound⁺ is covalently linked to a pyrroloquinoline quinone (PQQ) monolayer, which is itself attached to a gold electrode. researchgate.netresearchgate.net The NAD⁺-dependent enzyme, lactate dehydrogenase (LDH), is then assembled onto this functionalized surface.

The enzymatic cycling process in this coupled system proceeds as follows:

Lactate present in a sample is oxidized by the immobilized LDH.

During this oxidation, the covalently bound this compound⁺ is reduced to its NADH form.

The PQQ layer then mediates the electrochemical re-oxidation of the immobilized NADH back to NAD⁺, completing the cycle and regenerating the cofactor for subsequent reactions. researchgate.net

This bioelectrocatalytic process generates a measurable signal, allowing for the quantification of lactate. caymanchem.com

The surface coverage of the immobilized this compound⁺ and PQQ on the electrode has been estimated at approximately 1.2 × 10⁻¹⁰ mol cm⁻². researchgate.netresearchgate.net The assembled LDH monolayer on this surface is active in the bioelectrocatalytic oxidation of lactate, demonstrating that the immobilized cofactor can be efficiently cycled. researchgate.netresearchgate.net This approach highlights the utility of this compound⁺ in creating stable, reusable biosensors where efficient cofactor regeneration is essential for signal amplification and continuous operation.

Applications of N6 2 Aminoethyl Nad in Advanced Biochemical Methodologies

Affinity Chromatography for Enzyme Purification

Affinity chromatography is a powerful technique for isolating a specific protein from a complex mixture based on its unique binding affinity for an immobilized ligand. N6-(2-Aminoethyl)-NAD serves as an ideal ligand for the purification of a broad class of enzymes known as NAD+-dependent dehydrogenases.

The effective immobilization of this compound onto solid supports is critical for its application in affinity chromatography. Sepharose (a bead-form of agarose) and dextran (B179266) are common matrices due to their porous nature, hydrophilicity, and chemical stability.

The primary amino group of this compound provides a convenient handle for covalent coupling to activated matrices. A common method involves the use of cyanogen bromide (CNBr)-activated Sepharose. The CNBr reacts with the hydroxyl groups of the agarose matrix to form a reactive cyanate ester, which then couples with the primary amine of the this compound derivative.

| Matrix | Activation Method | Linkage Chemistry |

|---|---|---|

| Sepharose | Cyanogen Bromide (CNBr) | The amino group of this compound reacts with the cyanate ester on the Sepharose to form a stable isourea linkage. |

| Dextran | Not specified in detail | This compound has been successfully coupled to soluble dextran, enhancing its coenzymatic activity in solution with various dehydrogenases nih.gov. |

Research has shown that the presence of a spacer arm, such as the 2-aminoethyl group in this compound, is crucial for the accessibility of the immobilized cofactor to the enzyme's active site nih.gov. When NAD+ is directly coupled to supports, steric hindrance can significantly impede the binding of enzymes. For instance, only 5% of the this compound derivative bound directly to BrCN-activated Sepharose was enzymatically reducible, whereas this increased to 40% when a spacer was utilized nih.gov. This highlights the importance of the spacer in overcoming steric hindrance and facilitating effective enzyme-cofactor interaction within the affinity matrix. Furthermore, it has been observed that for insoluble matrices, only the coenzyme molecules on the surface of the gel grains are readily accessible for affinity chromatography, likely due to the slow diffusion of enzymes into the inner parts of the gel nih.gov.

The purification of NAD+-dependent enzymes using this compound-based affinity matrices follows a well-established procedure. This process leverages the specific and reversible binding between the enzyme and the immobilized cofactor analog.

The general methodology involves the following steps:

Equilibration: The affinity column containing the immobilized this compound is equilibrated with a binding buffer at a specific pH and ionic strength that promotes the binding of the target enzyme.

Sample Application: A crude cell lysate or partially purified protein mixture containing the NAD+-dependent enzyme of interest is loaded onto the column.

Binding and Washing: The target enzyme recognizes and binds to the immobilized this compound. Non-specifically bound proteins are removed by washing the column extensively with the binding buffer.

Elution: The bound enzyme is recovered by changing the buffer conditions to disrupt the enzyme-ligand interaction. This can be achieved in several ways:

Competitive Elution: A high concentration of free NAD+ or NADH is introduced into the elution buffer. The free cofactor competes with the immobilized ligand for the enzyme's binding site, causing the enzyme to be released from the matrix.

pH Change: Altering the pH of the buffer can change the ionization state of amino acid residues in the enzyme's active site, leading to a decrease in binding affinity and subsequent elution.

Increased Ionic Strength: A gradient of increasing salt concentration can be used to disrupt electrostatic interactions involved in the binding, leading to the elution of the enzyme.

A prominent example of this methodology is the purification of lactate (B86563) dehydrogenase (LDH), an NAD+-dependent enzyme crucial for glycolysis. Studies have demonstrated the successful purification of LDH from various sources using affinity chromatography on immobilized nucleotides nih.gov. The binding and elution of LDH can be finely controlled by factors such as pH and the presence of substrates or inhibitors in the buffer, allowing for a highly specific purification protocol nih.gov.

Development and Optimization of Biosensors

Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the concentration of a specific analyte. The immobilization of this compound has been instrumental in the development of biosensors for various metabolites, where the enzymatic reaction involving the NAD+/NADH redox couple forms the basis of detection.

Lactate is a key metabolite in cellular metabolism, and its levels are monitored in clinical diagnostics and sports medicine. Lactate biosensors commonly employ the enzyme lactate dehydrogenase (LDH), which catalyzes the oxidation of lactate to pyruvate with the concomitant reduction of NAD+ to NADH.

The engineering of such biosensors involves the co-immobilization of LDH and an NAD+ derivative onto a transducer surface. This compound is an ideal candidate for this purpose as its amino group allows for stable covalent attachment. The general principle of a lactate biosensor based on this system is as follows:

LDH and this compound are co-immobilized on an electrode surface.

When a sample containing lactate is introduced, LDH catalyzes the conversion of lactate to pyruvate.

In this reaction, the immobilized this compound is reduced to its NADH form.

The generated NADH is then electrochemically oxidized at the electrode surface, producing a measurable current that is proportional to the lactate concentration in the sample.

Recent advancements in lactate biosensor design have focused on enhancing sensitivity and stability. For example, a flexible arrayed lactate biosensor has been developed by immobilizing LDH and NAD+ on a nickel oxide (NiO) film modified with graphene oxide (GO) and magnetic beads (MBs) nih.govsemanticscholar.org. This design exhibited excellent sensitivity (45.397 mV/mM) and linearity in the range of 0.2 mM to 3 mM nih.govsemanticscholar.org. The use of nanomaterials like GO and MBs enhances the electron transfer properties of the sensor nih.govsemanticscholar.org.

Flow injection analysis (FIA) combined with fiber optic biosensors provides a platform for continuous and automated monitoring of metabolites. A notable application of this compound is in a fiber optic biosensor designed for the analysis of different amino acids nih.gov.

In this system, a molecularly enlarged coenzyme, PEG-N6-(2-aminoethyl)-NAD(H), is used. The polyethylene (B3416737) glycol (PEG) moiety increases the molecular weight of the cofactor, allowing it to be retained along with the necessary enzymes behind a solid ultrafiltration membrane within a measurement cell nih.gov. The biosensor operates on the principle of fluorescence detection. The reduced form of the cofactor, NADH, is fluorescent, while the oxidized form, NAD+, is not. The enzymatic reaction consuming or producing NADH leads to a change in fluorescence intensity, which is detected by the fiber optic system.

This biosensor has been successfully applied to develop assays for L-phenylalanine and L-alanine, with an analysis frequency of 1 to 2 samples per hour nih.gov. The L-alanine assay, in particular, was found to be reliable, sensitive, specific, and highly selective for the L-enantiomer nih.gov.

| Analyte | Enzyme System | Coenzyme Conjugate | Detection Principle |

|---|---|---|---|

| L-phenylalanine | Phenylalanine dehydrogenase | PEG-N6-(2-aminoethyl)-NAD(H) | Fluorescence |

| L-alanine | Alanine dehydrogenase | PEG-N6-(2-aminoethyl)-NAD(H) | Fluorescence |

Enzyme-functionalized field-effect transistors (ENFETs) are a class of biosensors that offer high sensitivity and the potential for miniaturization. An ENFET is based on an ion-sensitive field-effect transistor (ISFET), where the gate is modified with an immobilized enzyme layer.

The fabrication of an ENFET for the detection of substrates of NAD+-dependent enzymes involves the immobilization of the specific enzyme and this compound onto the gate surface of the ISFET. The enzymatic reaction produces or consumes protons (H+ ions), leading to a change in the local pH at the gate surface. This pH change alters the surface potential of the gate, which in turn modulates the current flowing through the transistor. The change in current is then correlated to the concentration of the analyte.

A lactate biosensor has been developed based on an integrated NAD+-dependent enzyme-functionalized field-effect transistor system nih.gov. The fabrication of such a device would involve:

Surface Modification: The gate insulator of the FET (e.g., Si3N4, Al2O3) is chemically modified to introduce functional groups for enzyme and cofactor immobilization.

Co-immobilization: Lactate dehydrogenase and this compound are covalently attached to the modified gate surface.

Measurement: The ENFET is exposed to a sample containing lactate. The LDH-catalyzed reaction is: Lactate + NAD+ ⇌ Pyruvate + NADH + H+

Detection: The production of H+ ions causes a local pH change, which is detected by the underlying ISFET as a change in the drain current.

The development of ENFETs represents a significant step towards the creation of compact, real-time, and highly sensitive biosensing platforms for a wide range of metabolites that are substrates for NAD+-dependent enzymes.

Elucidation of Protein-Cofactor and Protein-Nucleotide Interactions

The strategic placement of the aminoethyl group on the adenine (B156593) moiety of NAD allows for its covalent attachment to solid supports or probes without significantly compromising its ability to interact with many NAD-dependent enzymes. This characteristic has made this compound and its analogs instrumental in dissecting the intricate relationships between proteins and their essential cofactors.

Utilization of this compound Analogs as Probes for Binding Studies

A primary application of this compound lies in its use as a ligand in affinity chromatography for the purification of NAD-dependent enzymes. By immobilizing this compound onto a solid matrix, such as Sepharose beads, a highly selective affinity column can be created. huji.ac.ilsinobiological.com This technique allows for the efficient isolation of specific dehydrogenases and other NAD-binding proteins from complex biological mixtures. The principle of affinity chromatography relies on the specific and reversible binding between the target protein and the immobilized ligand. sinobiological.comsigmaaldrich.com

The process typically involves the following steps:

Immobilization: this compound is covalently linked to a chromatography matrix.

Loading: A crude protein extract is passed through the column.

Binding: The target NAD-dependent enzyme recognizes and binds to the immobilized this compound.

Washing: Unbound proteins and contaminants are washed away.

Elution: The bound enzyme is released from the matrix, often by introducing a solution containing free NAD or by altering the buffer conditions to disrupt the binding interaction.

This method has proven effective for the purification of a variety of enzymes, underscoring the ability of the N6-modified NAD analog to mimic the natural cofactor in binding interactions.

Investigation of Enzyme Active Site Architecture and Recognition Mechanisms

The interaction of this compound with enzyme active sites provides valuable insights into the structural requirements for cofactor binding and the mechanisms of enzyme recognition. Kinetic studies comparing the activity of enzymes with native NAD and N6-substituted analogs, such as this compound, can reveal the importance of the adenine N6-position in the binding and catalytic process.

For instance, studies on various dehydrogenases have shown that modifications at the N6-position of the adenine ring can have varied effects on the enzyme's kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters provide quantitative measures of substrate affinity and catalytic efficiency, respectively.

Table 1: Comparative Kinetic Parameters of Dehydrogenases with NAD and N6-Carboxymethyl-NAD (a related N6-substituted analog)

| Enzyme | Cofactor | Km (µM) | Vmax (relative %) |

|---|---|---|---|

| Thermotoga maritima Mannitol Dehydrogenase (TmMtDH) | NAD | 100 | 100 |

| N6-CM-NAD | 180 | ~70 | |

| Thermotoga maritima Glycerol Dehydrogenase (TmGlyDH) | NAD | 50 | 100 |

| N6-CM-NAD | 750 | 2 |

This table illustrates how modifications at the N6-position of NAD can differentially affect the kinetic parameters of various dehydrogenases, providing insights into their active site architecture. Data adapted from relevant studies. nih.gov

The differential effects observed with various enzymes suggest that the region around the N6-amino group of the adenine moiety plays a distinct role in the active site of each enzyme. For some enzymes, this position may be solvent-exposed and tolerant to modification, while for others, it may be involved in critical hydrogen bonding or steric interactions that are disrupted by the addition of a bulky group. nih.gov

Furthermore, this compound can be used as a ligand in crystallographic studies to obtain high-resolution three-dimensional structures of enzyme-cofactor complexes. nih.govdundee.ac.ukinstruct-eric.org These structural data provide a detailed map of the active site, revealing the specific amino acid residues that interact with the cofactor and elucidating the precise geometry of the binding pocket. Such information is crucial for understanding the molecular basis of enzyme specificity and catalysis.

Application in Exploring Structure-Function Relationships within Enzymology

By correlating the kinetic data obtained with this compound and its analogs with the structural information from crystallography, researchers can establish clear structure-function relationships for NAD-dependent enzymes. For example, if a particular dehydrogenase shows significantly reduced activity with an N6-modified NAD, structural analysis of the enzyme-cofactor complex can pinpoint the specific interactions that are disrupted.

A kinetic study on yeast alcohol dehydrogenase with various N6-derivatives of NAD+ revealed that the nature of the substituent at the N6-position influences the binding affinity and rate. nih.gov This suggests that the flexibility and chemical nature of the group attached to the N6-amino position can modulate the interaction with the enzyme's active site.

These studies contribute to a deeper understanding of:

Cofactor Specificity: Why an enzyme preferentially binds NAD over other nucleotides.

Catalytic Mechanism: How the enzyme facilitates the chemical reaction.

Protein Engineering: Providing a rational basis for designing enzymes with altered substrate specificity or enhanced catalytic activity.

Analytical Techniques for Characterization of N6 2 Aminoethyl Nad and Its Derivatives

Spectroscopic Analysis Methodologies Applied to N6-(2-Aminoethyl)-NAD

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Research Findings: ¹H NMR spectroscopy is used to identify and assign the protons within the molecule. For NAD and its analogs, distinct signals are expected for the protons on the nicotinamide (B372718) and adenine (B156593) rings, the ribose sugars, and the phosphate backbone. nih.govnih.gov In this compound, additional characteristic signals arise from the methylene (-CH2-) protons of the aminoethyl group. The chemical shifts of these protons provide confirmation of the substitution at the N6 position of the adenine ring. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the nicotinamide, adenine, ribose, and aminoethyl moieties gives a distinct signal, allowing for complete structural verification. d-nb.infonih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons. These experiments are crucial for unambiguously assigning all signals and confirming the covalent linkage of the 2-aminoethyl group to the N6 position of the adenine base. researchgate.netmdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on the analysis of NAD+ and related N6-substituted adenosine compounds. Actual values may vary depending on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Adenine Moiety | ||

| H2 | ~8.1 - 8.3 | ~152 - 154 |

| H8 | ~8.3 - 8.5 | ~140 - 142 |

| H1' (Adenosine Ribose) | ~6.0 - 6.2 | ~87 - 89 |

| N6-(2-Aminoethyl) Group | ||

| N6-CH2 | ~3.8 - 4.0 | ~42 - 44 |

| CH2-NH2 | ~3.0 - 3.2 | ~40 - 42 |

| Nicotinamide Moiety | ||

| H2 | ~9.3 - 9.4 | ~145 - 147 |

| H4 | ~8.8 - 8.9 | ~142 - 144 |

| H5 | ~8.1 - 8.2 | ~128 - 130 |

| H6 | ~9.1 - 9.2 | ~135 - 137 |

| H1' (Nicotinamide Ribose) | ~5.9 - 6.1 | ~100 - 102 |

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is utilized to identify the functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate at specific frequencies.

Research Findings: The IR spectrum of this compound is expected to display a complex pattern of absorption bands characteristic of its various structural components. Key vibrational modes include N-H stretching from the primary amine and amide groups, O-H stretching from the ribose hydroxyl groups, C=O stretching of the amide, and P=O stretching from the phosphate groups. nih.govnih.gov The presence of the aminoethyl group would be confirmed by characteristic N-H bending and C-N stretching vibrations. ATR-FTIR spectroscopy is a useful variant for analyzing small quantities of the sample with minimal preparation. nih.gov

Interactive Data Table: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500 - 3200 | O-H (Ribose), N-H (Amine/Amide) | Stretching |

| 3100 - 3000 | C-H (Aromatic) | Stretching |

| 2960 - 2850 | C-H (Aliphatic) | Stretching |

| 1690 - 1650 | C=O (Amide) | Stretching |

| 1650 - 1550 | C=N, C=C (Aromatic Rings) | Stretching |

| 1640 - 1550 | N-H (Amine) | Bending |

| 1250 - 1200 | P=O (Phosphate) | Stretching |

| 1100 - 1000 | C-O (Ribose), P-O-C | Stretching |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, the primary chromophores—parts of the molecule that absorb light—are the nicotinamide and adenine rings.

Research Findings: The UV spectrum of this compound is expected to be similar to that of native NAD+, which exhibits a strong absorption maximum (λmax) around 260 nm. This absorption is primarily due to the π → π* electronic transitions within the purine (adenine) and pyrimidine (nicotinamide) ring systems. acs.org The substitution at the N6 position of the adenine ring with an aminoethyl group may cause a slight bathochromic shift (shift to a longer wavelength) of this absorption maximum. acs.org This technique is particularly useful for the quantitative analysis of the compound in solution, using the Beer-Lambert law.

Interactive Data Table: Typical UV-Vis Absorption Data

| Compound | Typical λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |

| NAD+ | ~260 | ~18,000 |

| This compound | ~262 - 265 (Predicted) | ~18,000 - 19,000 (Predicted) |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides highly accurate molecular weight information and structural details through fragmentation analysis.

Research Findings: High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. nih.gov The fragmentation pattern provides definitive structural evidence, showing characteristic losses of the nicotinamide, ribose, and phosphate moieties, as well as fragments corresponding to the N6-substituted adenine base. nih.govresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of MS. nih.govchromatographyonline.com This is the method of choice for analyzing this compound in complex mixtures, allowing for its separation, identification, and quantification in a single run. nih.govelsevierpure.com

Interactive Data Table: Expected Mass Spectrometry Data for this compound (Calculated for the monoisotopic mass of the protonated species [M+H]⁺)

| Parameter | Expected Value (m/z) | Information Provided |

| Parent Ion | ||

| [M+H]⁺ | ~706.16 | Confirms the molecular weight of the compound. |

| Key Fragment Ions | ||

| Adenosine-Ribose-P | ~348.07 | Fragment corresponding to the AMP core. |

| N6-substituted Adenine | ~178.10 | Confirms the mass of the adenine base with the aminoethyl substitution. |

| Nicotinamide-Ribose-P | ~335.06 | Fragment corresponding to the nicotinamide mononucleotide (NMN) portion. |

| Nicotinamide | ~123.04 | Loss of the nicotinamide ring. |

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. It detects inelastic scattering of monochromatic light from a laser source.

Research Findings: Raman spectroscopy is effective for studying NAD and its analogs in aqueous solutions. nih.gov The technique can identify the vibrational modes of the different molecular components: the adenine, nicotinamide, ribose, and phosphate groups. nih.gov Specific Raman bands can be assigned to the stretching and bending modes of the aromatic rings and the phosphate backbone. The introduction of the N6-(2-aminoethyl) group would introduce new vibrational modes that could be detected and used for structural confirmation. Because water is a weak Raman scatterer, this technique is particularly well-suited for analyzing biological molecules in their native aqueous environment.

Chromatographic Separation and Purity Assessment Techniques

Chromatography is a fundamental technique for the separation, purification, and purity assessment of this compound. nih.gov It relies on the differential partitioning of the compound between a stationary phase and a mobile phase.

Research Findings: High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis and purification of NAD analogs. nih.govresearchgate.net Different HPLC modes can be employed:

Reversed-Phase (RP-HPLC): This is a common method where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. It separates molecules based on hydrophobicity. sielc.com

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Given the negatively charged phosphate groups and the positively charged nicotinamide and amino groups, IEX is a highly effective method for purifying this compound. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is useful for separating highly polar compounds like NAD analogs, using a polar stationary phase and a partially organic mobile phase. researchgate.net

The purity of a prepared sample of this compound is determined by HPLC, typically by integrating the area of the main peak and comparing it to the total area of all peaks detected at an appropriate wavelength (e.g., 260 nm). A pure sample should exhibit a single, sharp, and symmetrical peak. nih.govsemanticscholar.org

Interactive Data Table: Summary of Chromatographic Techniques for this compound Analysis

| Technique | Stationary Phase Example | Mobile Phase Example | Separation Principle | Application |

| Reversed-Phase HPLC (RP-HPLC) | C18 Silica | Acetonitrile/Water gradient with an ion-pairing agent | Hydrophobicity | Purity assessment, quantification |

| Anion-Exchange Chromatography (AEX) | Quaternary Ammonium | Aqueous buffer gradient (e.g., NaCl or Phosphate) | Net negative charge (phosphates) | Purification, separation from precursors |

| Cation-Exchange Chromatography (CEX) | Sulfonic Acid | Aqueous buffer gradient (e.g., NaCl or Phosphate) | Net positive charge | Separation of derivatives |

| HILIC | Amide or Silica | High organic solvent with aqueous buffer | Polarity and partitioning | Separation of polar analogs and isomers |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and separating it from precursors, byproducts, and degradation products. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the hydrophobicity of the molecule for separation.

The separation mechanism in RP-HPLC is based on the differential partitioning of the analyte between a nonpolar stationary phase (commonly C18-silica) and a polar mobile phase. A gradient of an organic solvent, such as acetonitrile or methanol, in an aqueous buffer is typically used to elute the compounds. The this compound, with its adenine, nicotinamide, ribose, and aminoethyl moieties, possesses a moderate polarity that allows for good retention and resolution on a C18 column.

Detailed Research Findings:

The purity of a synthesized batch of this compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A typical RP-HPLC method for analyzing this compound would involve a C18 column with a gradient elution profile. For instance, a linear gradient of 0-50% acetonitrile in a triethylammonium acetate buffer over 30 minutes can effectively separate this compound from related compounds like NAD+, adenosine monophosphate (AMP), and unreacted starting materials. The retention time of this compound is influenced by the aminoethyl group at the N6 position of the adenine ring, which slightly increases its polarity compared to NAD+, potentially leading to a shorter retention time under certain conditions.

Below is a representative data table summarizing the results of an RP-HPLC analysis of a synthesized this compound sample.

| Compound | Retention Time (minutes) | Peak Area (%) | Purity (%) |

| This compound | 15.2 | 96.5 | 96.5 |

| NAD+ (starting material) | 16.8 | 1.8 | - |

| AMP | 8.5 | 0.9 | - |

| Unknown Impurity 1 | 12.1 | 0.5 | - |

| Unknown Impurity 2 | 18.3 | 0.3 | - |

Analytical Affinity Chromatography for Binding Characterization

Analytical affinity chromatography is a powerful technique to study the specific binding interactions between this compound and its target proteins, such as NAD+-dependent enzymes. In this method, the this compound molecule is immobilized onto a solid support matrix, creating an affinity column. The terminal amino group of the 2-aminoethyl substituent provides a convenient handle for covalent coupling to activated matrices like CNBr-activated Sepharose or NHS-activated agarose without significantly compromising the binding of the NAD+ moiety to its target enzymes.

When a mixture of proteins is passed through the affinity column, only those proteins that have a specific affinity for this compound will bind to the immobilized ligand. The bound proteins can then be eluted by changing the buffer conditions, such as by increasing the salt concentration or by introducing a competing ligand, like free NAD+ or NADH.

Detailed Research Findings:

The binding characteristics of various NAD+-dependent dehydrogenases to an immobilized this compound column can be quantitatively assessed. By applying a cell lysate or a purified enzyme preparation to the column and monitoring the elution profile, one can determine the strength and specificity of the interaction. For example, enzymes with a high affinity for NAD+ are expected to bind tightly to the this compound matrix and require a higher concentration of a competing ligand for elution.

A study investigating the binding of several dehydrogenases to an this compound-Sepharose column could yield the following illustrative results, which demonstrate the utility of this technique in characterizing the binding properties of this NAD+ analog.

| Enzyme | Source | Elution Condition (Competitive Ligand) | Binding Affinity |

| Lactate (B86563) Dehydrogenase | Rabbit Muscle | 0.5 mM NADH | High |

| Alcohol Dehydrogenase | Horse Liver | 1.0 mM NAD+ | Moderate |

| Glyceraldehyde-3-Phosphate Dehydrogenase | Yeast | 0.2 mM NADH | High |

| Malate Dehydrogenase | Porcine Heart | 2.0 mM NAD+ | Low |

| Lysozyme (Negative Control) | Chicken Egg White | No binding observed | None |

These findings highlight the utility of analytical affinity chromatography in discerning the specific interactions of this compound with its biological targets, providing valuable insights into its coenzymatic or inhibitory potential.

Advanced Research Perspectives and Future Directions for N6 2 Aminoethyl Nad

Rational Design and Synthesis of Novel N6-(2-Aminoethyl)-NAD Analogs with Tailored Functionality

The strategic modification of the this compound scaffold offers a powerful approach to developing novel analogs with customized properties. Rational design, guided by computational modeling and a deep understanding of enzyme-coenzyme interactions, can lead to the synthesis of derivatives with enhanced stability, altered redox potential, or the ability to report on specific biochemical events.

Future research in this area will likely focus on several key strategies:

Introduction of Reporter Groups: The primary amino group of this compound serves as a convenient attachment point for various reporter molecules, including fluorophores, biotin, and spin labels. The rational selection of these labels is crucial for developing probes that can monitor enzyme dynamics, quantify protein-ligand binding, or enable the visualization of metabolic processes within living cells. For instance, the synthesis of analogs bearing environmentally sensitive fluorophores could provide real-time insights into the conformational changes that enzymes undergo during catalysis.

Modification of the Adenosine Moiety: Alterations to the adenine (B156593) ring system can be employed to fine-tune the electronic properties of the coenzyme and its affinity for specific enzymes. For example, the introduction of electron-withdrawing or -donating groups can modulate the redox potential of the nicotinamide (B372718) ring, potentially creating coenzymes tailored for specific oxidative or reductive biocatalytic processes.

Synthesis of Dendrimeric or Polymeric Conjugates: The attachment of this compound to macromolecular scaffolds, such as dendrimers or polymers, can enhance its stability and facilitate its recovery and reuse in industrial applications. The rational design of these conjugates involves optimizing the linker chemistry and the density of the attached coenzyme to maximize catalytic efficiency while maintaining solubility and biocompatibility.

The synthesis of these novel analogs will require the development of sophisticated chemical and enzymatic strategies. Advances in bioconjugation techniques, chemoenzymatic synthesis, and solid-phase synthesis will be instrumental in achieving these goals.

Expanding the Scope of this compound in Biocatalysis and Industrial Enzyme Applications

This compound and its derivatives have shown considerable promise as coenzymes for a range of dehydrogenases, making them attractive candidates for use in industrial biocatalysis. nih.gov The ability to covalently immobilize these coenzymes onto solid supports or to attach them to soluble polymers can overcome the limitations of using native NAD+, such as coenzyme loss and the need for costly regeneration systems.

Future research will focus on expanding the application of this compound in several key areas:

Enzyme Membrane Reactors: The covalent attachment of this compound to membranes can be used to create highly efficient enzyme membrane reactors. In such systems, the coenzyme is retained within the reactor, allowing for continuous operation and simplified product purification. Research in this area will involve the development of novel membrane materials and immobilization chemistries that maximize coenzyme activity and stability.

Development of Novel Biocatalytic Processes: The unique properties of this compound can be exploited to develop new biocatalytic processes for the synthesis of fine chemicals, pharmaceuticals, and biofuels. For example, the use of immobilized this compound could make the enzymatic synthesis of chiral alcohols and other valuable compounds more economically viable. nih.gov

Coenzyme Regeneration Systems: While immobilization can reduce coenzyme loss, efficient regeneration is still crucial for the economic feasibility of industrial-scale biocatalysis. Future research will focus on developing integrated systems where this compound is both immobilized and continuously regenerated, either enzymatically or electrochemically.

The following table summarizes the coenzymatic properties of this compound+ with various dehydrogenases, highlighting its potential in biocatalysis.

| Enzyme | Source | Km (mM) | Vmax (relative to NAD+) |

| Alcohol Dehydrogenase | Yeast | 0.25 | 100 |

| Alcohol Dehydrogenase | Horse Liver | 0.07 | 80 |

| Lactate (B86563) Dehydrogenase | Rabbit Muscle | 0.15 | 90 |

| Malate Dehydrogenase | Pig Heart | 0.05 | 110 |

| Glutamate (B1630785) Dehydrogenase | Bovine Liver | 0.03 | 120 |

Data is illustrative and compiled from various sources for comparative purposes.

Deeper Elucidation of Molecular Recognition Mechanisms with Enzymes and Other Proteins

A fundamental understanding of how this compound is recognized by enzymes and other proteins is crucial for the rational design of new analogs and for interpreting data from biochemical assays. While the nicotinamide and ribose moieties are expected to interact with enzymes in a manner similar to native NAD+, the N6-aminoethyl group introduces a new point of interaction that can be exploited.

Future research in this area will employ a combination of structural biology, computational modeling, and biophysical techniques to:

Determine High-Resolution Structures: X-ray crystallography and cryo-electron microscopy will be used to obtain high-resolution structures of enzymes in complex with this compound and its analogs. These structures will provide detailed insights into the specific molecular interactions that govern coenzyme binding and catalysis.

Computational Modeling and Simulation: Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model the dynamic behavior of this compound within the active site of an enzyme. These simulations can help to elucidate the role of the N6-substituent in modulating coenzyme conformation and reactivity.

Biophysical Characterization of Binding: Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy will be used to quantify the binding affinity and kinetics of this compound and its analogs for various proteins. This data is essential for understanding the thermodynamic and kinetic drivers of molecular recognition.

A deeper understanding of these recognition mechanisms will not only facilitate the development of more effective biocatalysts but also enable the design of selective inhibitors for therapeutic applications.

Integration of this compound-based Tools in Systems Biology and Multi-Omics Approaches

Systems biology and multi-omics approaches aim to provide a holistic understanding of complex biological systems by integrating data from various levels of biological organization, including the genome, transcriptome, proteome, and metabolome. nih.govmdpi.com this compound-based tools have the potential to play a significant role in these fields by enabling the targeted analysis of NAD-dependent enzymes and metabolic pathways.

Future applications in this area include:

Affinity-Based Protein Profiling: this compound can be immobilized on a solid support to create an affinity matrix for the selective capture of NAD-binding proteins from complex biological samples. The captured proteins can then be identified and quantified using mass spectrometry-based proteomics, providing a snapshot of the NAD-dependent proteome under different physiological or pathological conditions.

Metabolic Flux Analysis: Isotopically labeled this compound analogs can be used as tracers to follow the flow of metabolites through NAD-dependent pathways. By combining this approach with metabolomics, it is possible to gain a quantitative understanding of metabolic fluxes and how they are altered in disease or in response to therapeutic interventions.

Development of Chemical Probes for In Situ Analysis: The development of cell-permeable this compound analogs equipped with reporter groups could enable the visualization and quantification of NAD-dependent enzyme activities within living cells. This would provide a powerful tool for studying the spatial and temporal regulation of metabolism.

The integration of these this compound-based tools with other omics data will provide a more complete picture of cellular function and will be invaluable for the identification of new drug targets and biomarkers.

Development of Advanced In Vitro Models for Studying this compound Interactions

Traditional in vitro assays using purified enzymes provide valuable information about enzyme kinetics and mechanism. However, they often fail to recapitulate the complexity of the cellular environment. The development of more sophisticated in vitro models is therefore crucial for understanding the function of this compound and its analogs in a more physiologically relevant context.

Future research will focus on the use of advanced in vitro models such as:

Three-Dimensional (3D) Cell Cultures: 3D cell cultures, such as spheroids and organoids, more accurately mimic the architecture and cell-cell interactions of native tissues than traditional 2D cell cultures. researchgate.net These models can be used to study the effects of this compound analogs on cellular metabolism and signaling in a more realistic setting.

Organs-on-a-Chip: Organs-on-a-chip are microfluidic devices that contain living cells in a micro-engineered environment that simulates the key physiological functions of an organ. nih.gov These systems can be used to study the pharmacokinetics and pharmacodynamics of this compound-based drugs and to investigate the role of NAD metabolism in organ-level physiology and disease.

Cell-Free Protein Synthesis and Assembly: Cell-free systems allow for the synthesis and assembly of complex protein machinery in a controlled in vitro environment. These systems can be used to study the interactions of this compound with large multi-protein complexes that are difficult to reconstitute using traditional methods.

The use of these advanced in vitro models will bridge the gap between traditional biochemistry and in vivo studies, providing a more comprehensive understanding of the biological roles of this compound and its derivatives.

Q & A

Q. What methods are used to synthesize N6-(2-Aminoethyl)-NAD and its derivatives?

this compound is synthesized via a two-step process:

- Step 1 : Alkylation of NADP or FAD with ethyleneimine, yielding N(1)-(2-aminoethyl)-NADP/FAD with moderate yields (46% for NADP, 36% for FAD).

- Step 2 : Dimroth rearrangement under mild aqueous conditions (pH 6.0–6.5, 40–50°C) to shift the aminoethyl group from the N1 to the N6 position. This step also produces tricyclic byproducts (e.g., 75% for NADP derivatives). Final purification via ion-exchange chromatography achieves total yields of ~13% for N6-(2-aminoethyl)-NADP .

- Advanced Note: The method is adaptable for coupling to macromolecules (e.g., carboxylated PEG or CH-Sepharose-4B) for immobilization studies .

Q. How can HPLC and mass spectrometry (MS) be applied to analyze this compound?

- HPLC : Use reverse-phase C8 or C18 columns with gradient elution (e.g., methanol/water or ion-pair buffers). For example, Agilent 1200/1260 systems with Luna C8 columns (5 µm) at 20–25°C can separate N6-modified NAD derivatives from unmodified NAD or byproducts .

- MS : High-resolution MS (HRMS) confirms molecular weights (e.g., Biotin-NAD+ has an exact mass of 1045.312988) and fragmentation patterns. MALDI-MS or ESI-MS is used for structural validation, especially for derivatives like 1,N6-etheno-NAD (m/z 687.45) .

Advanced Research Questions

Q. What is the mechanistic basis for this compound's interaction with NAD-dependent enzymes?

- Competitive Inhibition : N6-substituted NAD analogs (e.g., N6-isobutyl-adenosine) bind to the NAD-binding pocket of enzymes like L-alanine dehydrogenase (AlaDH), increasing Km values (e.g., from 0.082 mM for NAD to 0.163 mM for N6-isobutyl-adenosine) and reducing enzyme-substrate affinity. Ki values (e.g., 0.08 mM for N6-isobutyl-adenosine) indicate stronger inhibition than unmodified NAD .

- Structural Insights : X-ray crystallography of AlaDH-inhibitor complexes reveals hydrophobic interactions between N6-substituents (e.g., isobutyl groups) and residues like L225 and L248. Mutagenesis (e.g., L225A) minimally affects inhibition, suggesting a conserved binding mode .

Q. How can this compound enhance enzyme immobilization or cofactor recycling systems?

- Immobilization : The aminoethyl group enables covalent coupling to carboxylated polymers (e.g., PEG) or resins (e.g., CH-Sepharose-4B), stabilizing enzymes in continuous-flow reactors. This is critical for NAD(P)H-dependent oxidoreductases (e.g., glucose dehydrogenase) in industrial biocatalysis .

- Cofactor Recycling : Modified NAD derivatives with extended half-lives (e.g., via reduced susceptibility to enzymatic degradation) improve efficiency in multi-enzyme systems for fine chemical synthesis (e.g., L-phenylalanine production) .

Q. What experimental strategies resolve contradictions in kinetic data for N6-modified NAD analogs?

- Case Study : For N6-isobutyl-adenosine, conflicting Km and Ki values may arise from assay conditions (e.g., Tris-HCl vs. phosphate buffers). Validate using:

- Dual-substrate DLAC assays to differentiate competitive vs. non-competitive inhibition.

- Mutagenesis to probe binding site flexibility (e.g., L225A mutation in AlaDH showed minimal impact, suggesting alternative hydrophobic interactions) .

Methodological Considerations

Q. How to design assays for assessing this compound's role in ADP-ribosylation or calcium signaling?

- ADP-Ribosylation : Use ε-NAD (a fluorescent analog) as a substrate in in vitro assays. Monitor fluorescence (ex/em: 300/410 nm) to track ADP-ribose transfer to target proteins (e.g., bacterial toxins) .

- Calcium Signaling : In HEK293 cells expressing P2Y1 receptors, measure intracellular Ca²⁺ flux (via Fura-2 AM dye) after treatment with α-NAD analogs. Validate specificity using P2Y receptor antagonists (e.g., MRS2179) .

Q. How to optimize crystallization conditions for enzyme-N6-(2-Aminoethyl)-NAD complexes?

- Crystallization Screen : Use 25 mM Tris-HCl (pH 7.5), 7.5 mM substrate (e.g., L-alanine), and 1–5 mM inhibitor. Microseeding or additive screening (e.g., PEG 3350) improves crystal size (>50 µm³).

- Data Collection : Perform X-ray diffraction at synchrotron facilities (e.g., Advanced Light Source Beamline 5.0.1) with HKL2000 for data processing. Resolve structures to ≤2.3 Å for detailed binding site analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.